

Application Note: Advanced

Compound of Interest

Compound Name: 2,2-Dimethyltetrahydro-4h-thiopyran-4-one

CAS No.: 2323-13-9

Cat. No.: B3050043

Introduction & Mechanistic Rationale

Thiopyranones, particularly tetrahydro-4H-thiopyran-4-one and its substituted derivatives, are highly versatile heterocyclic scaffolds in modern medicine, offering stability, and bioactivity. In drug development, thiopyranones are frequently utilized in prodrug design, where the sulfide core undergoes controlled in vivo

Accurate quantification of these species is critical, yet challenging. The sulfur atom is prone to spontaneous redox cycling, and the structural similarity to other sulfur-containing compounds necessitates analytical modalities that mitigate matrix effects and ion suppression[2]. This application note details field-proven, self-validating methodologies for the

Quantitative Performance Across Modalities

The selection of an analytical method depends heavily on the matrix complexity and the required sensitivity. Below is a synthesized comparison of es

Analytical Modality	Target Analyte / Matrix	Column / Sensor
HPLC-UV	2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides (Synthetic)	Nucleodur® C18 (5 µm)
UHPLC-MS/MS	Trace Thiopyranone Derivatives (Biological Matrices)	Kinetex® C18 Core-Shell (2.6 µm)
Fluorescence	Thiopyrone-Cys Adducts (Cellular Media)	Coumarin-functionalized NIR Probe

Analytical Workflow Architecture

The following diagram illustrates the decision matrix and workflow for isolating and quantifying thiopyranones, emphasizing the divergence between h

HPLC-UV/Vis
(Routine Purity & Hig

Caption: Analytical workflow for the extraction, modality selection, and quantification of thiopyranones.

Experimental Protocols & Mechanistic Causality

Protocol A: HPLC-UV for Synthetic Purity and Reaction Monitoring

This protocol is optimized for monitoring the chemoselective synthesis of thiopyranones and their S-oxide metabolites[3].

Causality of Design: The use of Trifluoroacetic acid (TFA) in the mobile phase acts as a strong ion-pairing agent. It suppresses the ionization of residu

Step-by-Step Methodology:

- Sample Preparation: Dissolve the synthetic thiopyranone sample in HPLC-grade Acetonitrile (CH₃CN) to a nominal concentration of 1 mg/mL. Filter
- Chromatographic Conditions:
 - Column: Nucleodur® C18 (250 mm × 4.6 mm, 5 μm)[3].
 - Mobile Phase A: 0.05% TFA in ultrapure H₂O[3].
 - Mobile Phase B: 0.05% TFA in H₂O/CH₃CN (1:4 v/v)[3].
 - Flow Rate: 1.0 mL/min.
- Gradient Elution:

- 0–5 min: 100% A.
- 5–25 min: Linear gradient to 100% B.
- 25–35 min: Hold at 100% B.
- 35–40 min: Return to 100% A for re-equilibration[3].
- Detection: Dual UV-Vis detection at 254 nm (aromatic/conjugated systems) and 325 nm[3].
- Self-Validating System Check: System Suitability Test (SST). Inject a known reference standard of tetrahydro-4H-thiopyran-4-one at the Limit of Qu

Protocol B: UHPLC-MS/MS for Bioanalytical Trace Quantification

For pharmacokinetic profiling, thiopyranones must be quantified in complex matrices (e.g., plasma, hair) at picogram-to-nanogram levels[4].

Causality of Design: A superficially porous (core-shell) Kinetex C18 column is utilized. Core-shell technology reduces the diffusion path of analyte molecules. Ammonium formate and formic acid are used to stabilize the electrospray ionization (ESI) plume and provide abundant protons for $[M+H]^+$ formation[4].

Step-by-Step Methodology:

- Extraction: Spike 100 μ L of plasma with 10 μ L of stable-isotope-labeled internal standard (SIL-IS). Add 300 μ L of ice-cold Methanol/Acetonitrile (1:1)
- Chromatographic Conditions:
 - Column: Kinetex® C18 (100 \times 2.1 mm, 2.6 μ m)[4].
 - Mobile Phase A: 5 mM ammonium formate containing 0.1% formic acid[4].
 - Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid[4].
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometry (Triple Quadrupole):
 - Ionization: Electrospray Ionization (ESI) Jet-Stream in positive mode[4].
 - Acquisition: Multiple Reaction Monitoring (MRM). Optimize collision energies (CE) for the specific thiopyranone parent-to-daughter ion transitions
- Self-Validating System Check: Internal Standard Tracking. The SIL-IS must co-elute with the target analyte. The analytical run is self-validated only

Protocol C: Fluorescence-Based Quantification (In Situ)

Recent advancements have leveraged the thiopyrone skeleton to create highly sensitive Near-Infrared (NIR) fluorescent probes for the quantification

Causality of Design: By functionalizing a thiopyranone core with a coumarin structure, the resulting probe exhibits an exceptionally large Stokes shift

Step-by-Step Methodology:

- Probe Preparation: Prepare a 10 μ M stock solution of the coumarin-functionalized thiopyrone probe in a physiological buffer (pH 7.4)[5].
- Incubation: Introduce the sample (e.g., cellular extract) to the probe. The reaction time is rapid, typically reaching completion within 3.0 minutes[5].
- Quantification: Measure fluorescence emission. For field applications, acquire RGB values via a smartphone color analysis software under ambient
- Self-Validating System Check: Blank Subtraction & Matrix Spiking. A parallel blank (probe + buffer only) must be run to establish the baseline RGB v

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